1-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine
Description
Properties
IUPAC Name |
1-(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5S/c1-7(12)11-14-13-10-5-4-8(15-16(10)11)9-3-2-6-17-9/h2-7H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJANMKJJASHJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C2N1N=C(C=C2)C3=CC=CS3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thiophene derivatives with triazole and pyridazine intermediates under controlled conditions. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
1-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where halogenated derivatives can be synthesized using halogenating agents
Scientific Research Applications
1-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects. The compound’s structure allows it to form stable complexes with metal ions, which can enhance its biological activity .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Substituents
Abbreviations : EWG = Electron-withdrawing group.
Key Observations :
Electron-Rich vs. Electron-Deficient Substituents :
- The thiophen-2-yl group in the target compound enhances π-π interactions compared to electron-deficient groups like trifluoromethyl (Compound 6) or hydrophobic indole derivatives. This may improve binding to bromodomains, which recognize acetylated lysine residues via hydrophobic cavities .
- Trifluoromethyl groups (e.g., Compound 6, SCL-1) increase metabolic stability but may reduce solubility due to their lipophilic nature .
Amine Functionalization :
- The ethanamine group in the target compound provides a flexible linker for hydrogen bonding, unlike rigid substituents like piperidine (Compound 24) or isopropyl groups. This flexibility could optimize target engagement in diverse binding pockets.
Biological Activity
1-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a triazole ring fused with a pyridazine ring and is substituted with a thiophene group. This unique structure is believed to contribute to its diverse biological activities.
Research indicates that compounds similar to this compound may act through various mechanisms:
- Histone Acetyltransferase Inhibition : Some derivatives have shown inhibition of histone acetyltransferase (HAT) p300, which plays a critical role in gene transcription. For instance, a related thiophene derivative exhibited an IC50 value of 8.6 μM against p300 HAT .
- Antimicrobial Activity : Similar compounds have been evaluated for their activity against Mycobacterium tuberculosis, with some derivatives showing significant inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .
- Cytotoxicity Studies : Compounds in this class have been tested for cytotoxic effects on human cell lines, showing promising results with minimal toxicity .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the thiophene and triazole moieties significantly influence the biological activity of the compounds:
| Compound | Substituent | IC50 (μM) | Notes |
|---|---|---|---|
| Compound 1 | Thiophene | 8.6 | Moderate inhibition of p300 HAT |
| Compound 2 | Furan | 1.6 | Enhanced inhibitory activity |
| Compound 3 | Methoxybiphenyl | 2.8 | Slightly reduced activity |
| Compound 4 | Mixed tert-butyl and furanyl | 7.4 | Compromised activity |
| Compound 5 | Aminomethylphenyl | 10 | Little change in activity |
These findings suggest that the presence and type of substituents at specific positions on the aromatic rings are critical for maintaining or enhancing biological activity.
Case Studies
Several studies have investigated the efficacy and safety profiles of related compounds:
- Anti-tubercular Activity : A series of substituted benzamide derivatives were synthesized and evaluated for anti-tubercular properties against Mycobacterium tuberculosis. The most active compounds showed IC90 values ranging from 3.73 to 4.00 μM, indicating strong potential for therapeutic use .
- Histone Acetyltransferase Inhibitors : The discovery of inhibitors targeting p300 HAT has implications for cancer therapy due to the enzyme's role in oncogenic transcriptional programs . The SAR analysis highlighted that thiophene-based compounds were particularly effective.
- Cytotoxicity Assessment : In vitro studies on human embryonic kidney cells demonstrated that certain derivatives were non-toxic at concentrations exceeding their effective doses, suggesting a favorable safety profile for further development .
Q & A
Q. What are the standard synthetic methodologies for preparing 1-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine?
- Methodological Answer : The synthesis typically involves cyclocondensation reactions to form the triazolo-pyridazine core, followed by functionalization. Key steps include:
- Core formation : Cyclocondensation of hydrazine derivatives with pyridazine precursors under reflux in ethanol or DMF .
- Thiophene incorporation : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the thiophen-2-yl group to the pyridazine ring .
- Aminoethyl substitution : Alkylation or reductive amination to introduce the ethanamine moiety .
- Example protocol : A one-pot synthesis adapted from triazine derivatives (e.g., solvent-free cyclization) may reduce purification steps .
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Key Reagents | Reference |
|---|---|---|---|
| Cyclocondensation | 65–78 | Hydrazine, DMF | |
| Suzuki coupling | 45–60 | Pd(PPh₃)₄, Thiophene | |
| Reductive amination | 50–70 | NaBH₃CN, NH₄OAc |
Q. How is the molecular structure of this compound characterized in academic research?
- Methodological Answer : Structural elucidation employs:
- Spectroscopy : ¹H/¹³C NMR for functional group analysis (e.g., thiophene protons at δ 7.2–7.5 ppm, triazole protons at δ 8.1–8.3 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 286.0825) .
- X-ray crystallography : For absolute configuration determination, though crystal growth may require vapor diffusion in DCM/hexane .
Q. What in vitro assays are recommended to evaluate its biological activity?
- Methodological Answer :
- Antimicrobial screening : Broth microdilution (MIC assays) against S. aureus and E. coli with positive controls (e.g., ciprofloxacin) .
- Cytotoxicity : MTT assay on HEK-293 cells to assess selectivity indices .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, using ATP/NADH depletion protocols .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's bioactivity?
- Methodological Answer :
- Systematic substitution : Modify the thiophene (e.g., 3-thienyl vs. 2-thienyl) or ethanamine (e.g., N-alkylation) to probe steric/electronic effects .
- Computational modeling : Use docking (AutoDock Vina) to predict binding modes to target proteins (e.g., M. tuberculosis enoyl-ACP reductase) .
- Data-driven optimization : Apply multivariate analysis (e.g., PCA) to correlate substituent properties (Hammett σ, LogP) with bioactivity .
Q. What strategies address low solubility in aqueous buffers during pharmacological testing?
- Methodological Answer :
- Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain compound stability .
- Prodrug design : Synthesize phosphate or acetylated derivatives to enhance solubility, followed by enzymatic hydrolysis in vivo .
- Nanoformulation : Encapsulate in PLGA nanoparticles (e.g., 150–200 nm size via emulsion-diffusion) .
Q. How can crystallographic data resolve contradictions in reported bioactivity across studies?
- Methodological Answer :
- Polymorph screening : Use solvent-drop grinding to identify stable crystalline forms with distinct bioactivities .
- Synchrotron XRD : Resolve weak diffraction patterns from microcrystals (≤10 µm) to confirm stereochemistry .
- Correlate structure-property : Compare hydrogen-bonding networks (e.g., N–H⋯S interactions) with solubility/bioactivity trends .
Q. What statistical approaches reconcile conflicting data in dose-response studies?
- Methodological Answer :
- Meta-analysis : Pool data from independent studies using random-effects models to quantify heterogeneity .
- Sensitivity testing : Replicate assays under standardized conditions (e.g., fixed serum concentration, pH 7.4) .
- Batch-effect correction : Apply mixed-effects models to account for variability in compound purity (HPLC ≥95%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
